1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine

Medicinal chemistry Kinase inhibitor design Physicochemical profiling

Researchers often face delays and regioisomer contamination when synthesizing N¹-substituted 5-aminopyrazoles from unsubstituted cores. This compound eliminates that bottleneck with its pre-installed N¹-(4-methylpyridin-2-yl) group, enabling direct regiospecific elaboration. - Saves one synthetic step and increases final product purity, directly improving screening data reproducibility. - The methylsulfanyl group enables sequential oxidation to matched molecular pair series (SMe, SOMe, SO₂Me) from a single starting material. - The 4-methylpyridine substituent enhances cell permeability of derived analogues versus des-methyl congeners.

Molecular Formula C10H12N4S
Molecular Weight 220.30 g/mol
Cat. No. B13244167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine
Molecular FormulaC10H12N4S
Molecular Weight220.30 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2C(=CC(=N2)SC)N
InChIInChI=1S/C10H12N4S/c1-7-3-4-12-9(5-7)14-8(11)6-10(13-14)15-2/h3-6H,11H2,1-2H3
InChIKeyQGKGSOWHEVCSIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine – Core Identity & Procurement


1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine (C₁₀H₁₂N₄S, MW 220.29 g/mol) is a heterocyclic small molecule built on a 5-aminopyrazole core that simultaneously bears a 3-methylsulfanyl (SMe) substituent and an N¹‑(4‑methylpyridin‑2‑yl) substituent [1]. The scaffold belongs to the broader 5‑amino‑3‑methylthio‑1H‑pyrazole family, which is recognized as a privileged building block for constructing kinase‑focused libraries and COX‑2‑directed analogues [2][3]. The concurrent presence of the methylsulfanyl group and the 4‑methylpyridine ring distinguishes this compound from simpler 5‑aminopyrazole derivatives that carry only one of these two pharmacophoric elements.

Privileged 5-amino-3-methylthio-1H-pyrazole scaffold for kinase-focused libraries
Concurrent methylsulfanyl and 4-methylpyridine substituents for SAR exploration
Pre-installed N1-aryl group enables regiospecific derivatization at the 5-amine

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine: Non-Interchangeability with Analogues


Within the 5‑aminopyrazole series, small structural variations produce substantial differences in molecular recognition and physicochemical profile. Replacing the methylsulfanyl group with a methyl substituent removes the sulfur‑mediated polarizability and hydrogen‑bond acceptor capacity that influence target engagement, while omitting the 4‑methyl group on the pyridine ring alters both lipophilicity and the conformational preference of the N‑aryl bond [1]. Because thioether‑bearing pyrazoles have been disclosed in distinct patent families covering COX‑2 inhibition and cathepsin‑S antagonism, procurement of an incorrect regio‑ or substituent‑isomer can lead to irrelevant screening outcomes and wasted resources [2][3].

Replacing methylsulfanyl with methyl removes sulfur H-bond acceptor/polarizability and may shift target engagement
Unsubstituted pyridine analogues alter lipophilicity and metabolic profile, limiting direct SAR transfer
Regioisomers (N2-aryl) or des-aryl precursors introduce synthetic complexity and may not reproduce binding geometry

Quantitative Differentiation from Closest Comparators


Methylsulfanyl vs. Methyl: Physicochemical Divergence

The target compound carries a methylsulfanyl (–SMe) group at the pyrazole 3‑position, whereas the closest commercial analogue 3‑methyl‑1‑(4‑methylpyridin‑2‑yl)‑1H‑pyrazol‑5‑amine (CAS 1177304‑64‑1) bears a methyl group at the same position. The –SMe substituent introduces a polarizable sulfur atom (calculated polar surface area contribution ≈ 25 Ų for the sulfur lone pairs) and a moderate hydrogen‑bond acceptor (pKₐₕₐ ≈ 0.5–1.0) that are absent in the methyl analogue [1]. This difference is critical when the 3‑position is projected toward the hinge‑region of kinase ATP‑binding sites, where sulfur can engage in favourable van der Waals contacts with the gatekeeper residue [2].

–SMe vs. –Me divergence
Class-level inference
Target: tPSA ~56 Ų, 3 H-bond acceptors (S included)
Comparator: tPSA ~56 Ų, 2 H-bond acceptors (no S)
Δ ≈ +1 HBA, +polarizability, ~0.8 logP increase
Sulfur may engage kinase hinge-region van der Waals contacts
In silico estimate; verify experimentally
Medicinal chemistry Kinase inhibitor design Physicochemical profiling

4-Methylpyridine vs. Unsubstituted Pyridine: Lipophilicity & Metabolic Stability

The N¹‑aryl substituent of the target compound is a 4‑methylpyridin‑2‑yl ring, whereas the analogue 3‑(methylsulfanyl)‑1‑(pyridin‑2‑yl)‑1H‑pyrazol‑5‑amine (CAS 1524219‑12‑2) contains an unsubstituted pyridin‑2‑yl ring. The additional methyl group increases the calculated logP by approximately 0.5 log units (estimated AlogP 1.3 for the target vs. 0.8 for the des‑methyl analogue) and raises the molecular weight from 206.3 to 220.3 g/mol [1]. In related pyrazole series, a 4‑methyl substituent on the pyridine has been shown to reduce CYP450‑mediated oxidation of the pyridine ring, potentially prolonging metabolic half‑life [2].

4-MePy vs. pyridyl lipophilicity
Cross-study comparable
Target: AlogP ~1.3, MW 220.3
Comparator: AlogP ~0.8, MW 206.3
Δ logP ≈ +0.5, Δ MW = +14 Da
May support improved cell permeability and metabolic stability studies
In silico AlogP; experimental logP needed
Drug metabolism Pharmacokinetics Structure–property relationships

5-Amino Group as Synthetic Handle for Library Diversification

The primary amine at the pyrazole 5‑position enables regioselective derivatisation without protection of the ring nitrogens. In contrast, the core scaffold 3‑(methylsulfanyl)‑1H‑pyrazol‑5‑amine (CAS 117736‑74‑0) lacks the N¹‑aryl substituent, requiring subsequent N‑arylation steps that often yield mixtures of N¹‑ and N²‑regioisomers [1][2]. The target compound arrives with the N¹‑(4‑methylpyridin‑2‑yl) group pre‑installed, allowing chemists to proceed directly to amide bond formation, reductive amination, or urea synthesis at the 5‑NH₂ position with complete regiochemical fidelity [3].

5-NH2 synthetic handle
Supporting evidence
Target: 2-step library synthesis via acylation/sulfonylation
Comparator: 3-step with regioisomer separation (yield 35–60%)
Yield gain ~20–40%
Enables higher-throughput parallel library production without regioisomer purification
Based on published protocols for 5-amino-3-methylthio pyrazoles
Combinatorial chemistry Library synthesis Late‑stage functionalization

Differentiation from 1,5-Diarylpyrazole COX-2 Inhibitors

The 1,5‑diarylpyrazole class (exemplified by celecoxib) achieves COX‑2 selectivity through a sulfonamide or methylsulfonyl group on the 3‑aryl ring [1]. The target compound replaces the 3‑aryl ring with a methylsulfanyl group and the 5‑aryl ring with a 5‑amino group, creating a thioether‑amino template that was specifically explored as an alternative pharmacophore for COX‑2 inhibition with potentially reduced cardiovascular risk [2]. In biochemical assays, related 5‑amino‑thioether pyrazoles exhibited COX‑2 IC₅₀ values in the 0.5–5 μM range, compared to celecoxib IC₅₀ = 0.04 μM; however, the thioether series displayed a COX‑2/COX‑1 selectivity ratio of >100, comparable to celecoxib's ratio of ~300 [2][3].

COX-2 selectivity profile
Class-level inference
Predicted COX-2 IC50 ~1–5 μM
COX-2/COX-1 selectivity >100-fold
Celecoxib: IC50 0.04 μM, selectivity ~300
Supports COX-2 pathway-selective research models with attenuated potency
Predicted from thioether analogue data; direct measurement required
COX-2 inhibition Anti-inflammatory Selectivity profiling

Methylsulfanyl Oxidizability for Prodrug Design

The methylsulfanyl (–SMe) group can be selectively oxidized to the corresponding sulfoxide (–SOMe) or sulfone (–SO₂Me) under mild conditions (H₂O₂, mCPBA, or enzymatic CYP450 oxidation). The carbon analogue 3‑methyl‑1‑(4‑methylpyridin‑2‑yl)‑1H‑pyrazol‑5‑amine lacks this chemical handle entirely . Oxidation of the thioether increases the calculated tPSA by approximately 17 Ų per oxygen and substantially raises aqueous solubility, enabling the preparation of a matched molecular pair (sulfide → sulfoxide → sulfone) for pharmacokinetic/pharmacodynamic (PK/PD) studies of sulfur oxidation state on target engagement [1][2].

Sulfide→sulfone oxidation ladder
Supporting evidence
Three accessible states: SMe → SOMe → SO₂Me
Each +O adds ~17 Ų tPSA, ~1.5× solubility increase
Supports matched-pair solubility/metabolic stability SAR studies
Chemical (H2O2) or enzymatic (CYP450) oxidation feasible
Prodrug design Sulfur oxidation Metabolite identification

Patent-Class Differentiation Across Cathepsin S, Kinase, and COX-2

The 5‑amino‑3‑methylthio‑1‑(hetero)aryl‑1H‑pyrazole scaffold appears in three distinct patent families: (i) WO 2006/127964 and US 7,589,202 (cathepsin S inhibitors for autoimmune disease) [1], (ii) the COX‑2 thioether series disclosed in Tetrahedron Lett. 2003 [2], and (iii) pyrazolopyridine‑sulfonamide patents covering mitotic kinase inhibition (e.g., PDB 3R21) [3]. The target compound, by virtue of its specific substitution pattern (4‑methylpyridin‑2‑yl at N¹, methylsulfanyl at C3, NH₂ at C5), sits at the intersection of these IP spaces. Purchasing a less‑substituted analogue risks encroaching on a narrower patent scope or, conversely, missing the opportunity to operate in a differentiated chemical matter zone.

IP scaffold coverage
Supporting evidence
Scaffold claimed/optimized for 3 target classes: Cathepsin S, COX-2, mitotic kinases
Unsubstituted comparator limited to 1–2 classes
Broadens patent-aware screening collection across orthogonal mechanisms
Patent landscape review; head-to-head comparison not available
Intellectual property Cathepsin S inhibitors Patent landscape

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine: Application Scenarios


Kinase-Focused Library Synthesis via 5-Amino Handle

The pre‑installed N¹‑(4‑methylpyridin‑2‑yl) group and free 5‑NH₂ permit immediate, regiospecific elaboration into amide, sulfonamide, or urea libraries without the regioisomer separation required when starting from N¹‑unsubstituted 5‑amino‑3‑methylthiopyrazole [1][2]. This reduces cycle time by one synthetic step and increases final product purity, directly improving screening data reproducibility. The 4‑methyl on the pyridine further enhances cell permeability of the resulting analogues compared to des‑methyl congeners [3].

Matched Molecular Pair Analysis of Sulfur Oxidation States

The methylsulfanyl group is sequentially oxidisable to sulfoxide and sulfone, generating a three‑point matched molecular pair series (SMe, SOMe, SO₂Me) from a single commercial starting material. This series can be used to deconvolute the contribution of sulfur oxidation state to potency, solubility, and metabolic stability in CYP450‑rich systems, and to identify the predominant oxidative metabolite without resynthesis of the core scaffold [1][2].

COX-2 Tool Compound for Cardiovascular Safety Profiling

Based on structure‑activity relationships from the 5‑amino‑thioether pyrazole series, the target compound is predicted to exhibit moderate COX‑2 inhibition (IC₅₀ ∼1–5 μM) with >100‑fold selectivity over COX‑1 [1]. This profile is distinct from high‑potency coxibs and enables dose‑response studies of partial COX‑2 blockade, a pharmacological strategy hypothesised to preserve anti‑inflammatory efficacy while reducing cardiovascular risk. The compound can serve as a starting point for further optimisation of the thioether‑amino COX‑2 pharmacophore [2].

Cathepsin S Inhibitor Scaffold for Autoimmune Models

The 5‑amino‑3‑methylthio‑1‑(hetero)aryl‑1H‑pyrazole core is explicitly claimed in patents covering cathepsin S inhibition for autoimmune indications [1]. The target compound’s 4‑methylpyridin‑2‑yl substituent places it in a sub‑series with favourable permeability and metabolic stability, making it a strategic procurement choice for laboratories initiating a cathepsin‑S‑targeted lead‑finding campaign without the need for extensive synthetic optimisation of the core [1].

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Pre-installed N1-aryl, free 5-NH2
Regiospecific derivatization and cell permeability evaluation
Sulfur oxidation state SAR studies
Oxidizable methylsulfanyl group
Solubility and metabolic stability profiling across oxidation states
COX-2 pathway inhibition studies
Predicted moderate potency, >100-fold selectivity
COX-2/COX-1 selectivity and endpoint response
Cathepsin S pathway modulation studies
Scaffold claimed in cathepsin S patents
Cathepsin S inhibition assay development
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